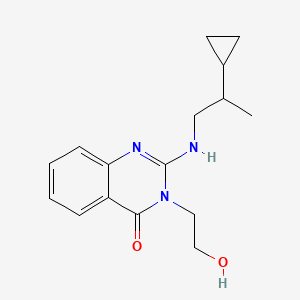![molecular formula C14H14FN5 B7437664 N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)
N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors involved in the pathogenesis of cancer and other diseases. The compound has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of various kinases, including EGFR and VEGFR, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, it has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several advantages for lab experiments. It has shown potent activity against various cancer cell lines and bacteria, making it an ideal compound for drug discovery and development. The compound is relatively easy to synthesize and can be obtained in good yield and purity. However, there are some limitations to the use of this compound in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the mechanism of action of the compound is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research on N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. One potential direction is to further investigate the mechanism of action of the compound and its potential therapeutic applications. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. In addition, the compound could be tested in various animal models to determine its safety and efficacy in vivo. Finally, the compound could be further modified to improve its pharmacokinetic properties and reduce its toxicity.
Synthesis Methods
The synthesis of N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves the reaction of 2-(2-fluorophenyl)ethylamine with 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yield and purity. The chemical structure of the compound is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has shown potential therapeutic applications in various preclinical studies. It has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown significant antibacterial activity against various gram-positive and gram-negative bacteria. In addition, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5/c1-10-8-13(20-14(19-10)17-9-18-20)16-7-6-11-4-2-3-5-12(11)15/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCDKLILNPHZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide](/img/structure/B7437608.png)
![N-[(2S)-1-(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-hydroxy-1-oxopropan-2-yl]-4-fluorobenzamide](/img/structure/B7437611.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7437617.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-5-carboxamide](/img/structure/B7437625.png)
![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![Tert-butyl 3-[2-[(1-oxidopyridin-1-ium-3-yl)amino]-2-oxoethoxy]azetidine-1-carboxylate](/img/structure/B7437641.png)
![2-(2-methylpropyl)-5-[2-(5-methyl-1,4-thiazepan-4-yl)-2-oxoethyl]-1H-pyrazol-3-one](/img/structure/B7437650.png)
![6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide](/img/structure/B7437656.png)


